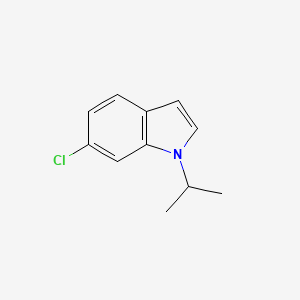

6-Chloro-1-isopropyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12ClN |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

6-chloro-1-propan-2-ylindole |

InChI |

InChI=1S/C11H12ClN/c1-8(2)13-6-5-9-3-4-10(12)7-11(9)13/h3-8H,1-2H3 |

InChI Key |

UQEWQAGCOWFXQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Biological Interactions of 6 Chloro 1 Isopropyl 1h Indole Analogs

Exploration of Molecular Targets and Binding Mechanisms of Indole (B1671886) Derivatives

Indole derivatives are known to interact with a diverse array of molecular targets, leading to their broad pharmacological profiles, which include anticancer, anti-inflammatory, and antimicrobial properties. nrfhh.commdpi.com The specific nature of these interactions is highly dependent on the substitution pattern on the indole core. The indole ring itself can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions with target proteins.

Indole-based compounds have been extensively investigated as inhibitors of various enzymes critical to disease pathogenesis.

Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation in dividing cells, making them a key target for anticancer drugs. mdpi.comnih.gov Disruption of tubulin polymerization leads to cell cycle arrest and subsequent apoptosis. mdpi.com Vinca alkaloids, such as vinblastine (B1199706) and vincristine, are well-known indole-containing natural products that function as tubulin polymerization inhibitors. mdpi.comunipi.it Synthetic indole derivatives have also shown potent activity. For instance, certain indole-chalcone derivatives have been found to inhibit tubulin polymerization with IC₅₀ values in the low micromolar range, demonstrating efficacy superior to some established agents. mdpi.com Another study reported indole-acrylamide derivatives causing G2/M-phase cell cycle arrest by inhibiting tubulin polymerization. mdpi.com

Lipoxygenase (LOX) and Cyclooxygenase-2 (COX-2): 5-Lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) are key enzymes in the inflammatory cascade, producing leukotrienes and prostaglandins, respectively. mdpi.comnih.gov Inhibition of these enzymes is a major strategy for treating inflammatory diseases. mdpi.com Certain indole derivatives have been developed as potent dual inhibitors of COX and LOX enzymes, which may offer a better safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com A series of novel indole derivatives showed significant inhibitory activity against 5-LOX, with some compounds exhibiting IC₅₀ values of less than 1 µM, more potent than the reference drug Zileuton. nih.gov Additionally, some pyrazole-indole conjugates have demonstrated potent and selective inhibition of the COX-2 enzyme. mdpi.com

α-Glucosidase: Inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase are important in managing type 2 diabetes. mdpi.comresearchgate.net Indole–thiazolidine-2,4-dione hybrids have displayed powerful α-glucosidase inhibitory activity with an IC₅₀ value of 2.35 ± 0.11 μM. mdpi.com Another study on a series of indole-based compounds found good to moderate inhibitory activity against both pancreatic α-amylase and intestinal α-glucosidase, with some analogs showing better potential than the standard drug, acarbose. researchgate.net

Monooxygenases: Cytochrome P-450 enzymes, a superfamily of monooxygenases, are involved in the metabolism of a wide variety of compounds. nih.gov Indole-3-carbinol (I3C) and its derivatives are known to interact with this enzyme system, which can influence the metabolism of carcinogens and hormones, contributing to their chemopreventive effects. nih.gov

| Target Enzyme | Indole Derivative Class | IC₅₀ Value | Reference |

| Tubulin Polymerization | Indole-chalcone derivative | 0.81 µM | mdpi.com |

| Tubulin Polymerization | Indole-acrylamide derivative | 5.0 µM | mdpi.com |

| 5-Lipoxygenase | N-hydroxy-1-(4-(1H-indol-1-yl)phenyl)methanimine | 0.74 µM | nih.gov |

| COX-2 | Pyrazole-indole conjugate | 8.26 µM | mdpi.com |

| α-Glucosidase | Indole–thiazolidine-2,4-dione hybrid | 2.35 µM | mdpi.com |

| α-Amylase | 2-(1H-indol-3-yl)acetohydrazide derivative | 2.031 ± 0.11 µM | researchgate.net |

Indole derivatives are prominent ligands for various G protein-coupled receptors (GPCRs), including cannabinoid and serotonin (B10506) receptors, which are crucial targets for neurological and psychiatric disorders.

Cannabinoid Receptors: The cannabinoid receptors, CB₁ and CB₂, are key components of the endocannabinoid system. Indole derivatives have been developed as potent modulators of these receptors. google.comnih.gov For example, synthetic indole derivatives like Org 27569 have been shown to act as allosteric modulators of the CB₁ receptor. news-medical.net The Huffman laboratory developed numerous cannabimimetic indoles, such as JWH-015, which showed selectivity for the CB₂ receptor. nih.gov These interactions are typically driven by aromatic stacking between the indole ring and hydrophobic residues within the receptor's binding pocket. nih.gov

Serotonin Receptors: Serotonin (5-hydroxytryptamine, 5-HT) receptors are critical targets for treating a range of psychiatric conditions. mdpi.com Many indole derivatives act as agonists or partial agonists at 5-HT receptors, particularly the 5-HT₂A subtype, which is associated with the effects of psychedelic agents. acs.org Halogenated indole derivatives have been identified as novel positive allosteric modulators of the 5-HT₃A receptor. researchgate.net Specifically, 5-chloroindole (B142107) was found to increase the affinity of agonists for the receptor without competing for the primary binding site. researchgate.net Molecular modeling studies show that the indole moiety of these ligands penetrates deep into the receptor cavity, forming a salt bridge with a conserved aspartate residue (Asp 3.32) and making hydrophobic contacts. mdpi.com Halogen atoms, such as the chlorine in a derivative like D2AAK5, can form a halogen bond with receptor residues like asparagine, further stabilizing the interaction. mdpi.com

| Receptor Target | Indole Derivative | Binding Affinity (Ki) / Activity | Reference |

| Cannabinoid Receptor (CB₂) | JWH-015 (1-Propyl-2-methyl-3-(1-naphthoyl)indole) | Ki = 13.8 nM | nih.gov |

| Serotonin Receptor (5-HT₁A) | Vilazodone | Ki = 8-259 nM | mdpi.com |

| Serotonin Receptor (5-HT₂A) | D2AAK5 | - | mdpi.com |

| Serotonin Receptor (5-HT₃A) | 5-Chloroindole | Positive Allosteric Modulator | researchgate.net |

The anticancer activity of many indole compounds stems from their ability to modulate multiple intracellular signaling pathways that control cell survival, proliferation, and death. mdpi.comnih.gov

Cell Cycle Arrest: Uncontrolled cell cycle progression is a hallmark of cancer. Indole derivatives can induce cell cycle arrest at various checkpoints. Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), have been shown to induce G1/S arrest. merckmillipore.com This is achieved by downregulating the expression of cyclin-dependent kinases (CDK2, CDK4, CDK6) and cyclins (D1, E) while upregulating CDK inhibitors like p21 and p27. nih.govmerckmillipore.com Other derivatives, such as a brominated indole from a marine source, 6-bromoisatin, have been shown to arrest cells in the G2/M phase. scu.edu.au Similarly, certain indole-acrylamide derivatives induce G2/M arrest, which is often linked to their tubulin-targeting activity. mdpi.com

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Indole compounds are potent inducers of apoptosis. mdpi.com The mechanisms are often multifactorial and can involve:

Modulation of Bcl-2 Family Proteins: Indole derivatives can downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulate pro-apoptotic proteins like Bax. nih.govmerckmillipore.com This shift in balance leads to the release of mitochondrial cytochrome C and the activation of the caspase cascade (caspase-9 and caspase-3). nih.gov

Inhibition of Survival Pathways: I3C and DIM can inhibit pro-survival signaling pathways such as PI3K/Akt/mTOR and NF-κB. mdpi.comnih.gov Inhibition of NF-κB signaling has been observed in myeloid and leukemia cells. mdpi.com

Induction of Death Receptors: Some indoles can potentiate the effects of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) by inducing its death receptors on the cell surface. nih.gov

One study found that a novel indole derivative, U2, induced significant apoptosis and cell cycle arrest at the G1/S phase, highlighting its potential as a Bcl-2 inhibitor. mdpi.com Another compound, NB7M, was shown to be cytotoxic to nervous system cancer cells by activating pro-apoptotic signaling and promoting significant caspase activation. nih.gov

Structural Determinants of Mechanistic Efficacy within Indole Scaffolds

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole scaffold, a concept explored through structure-activity relationship (SAR) studies. uevora.ptacs.org

The position of substitution is critical. For instance, molecular orbital studies indicate that the 3-position of the indole ring is highly reactive towards electrophilic substitution. nih.gov Many potent biological activities are associated with substitution at this position. uevora.ptyyu.edu.tr

The type of substituent also plays a key role. The presence of a carbonyl group at position 2 (forming an oxindole) or a spiro-ring at position 3 can increase cytotoxicity in cancer cells. uevora.pt Halogenation is a common strategy to enhance potency and selectivity. The presence of halogens like fluorine, chlorine, or bromine at position 5 or 7 of the indole's benzene (B151609) ring often increases cytotoxic effects. uevora.pt For example, in a series of serotonin receptor ligands, a chlorine atom on the indole moiety was found to form a stabilizing halogen bond within the receptor binding site. mdpi.com A study on halogenated indoles as aryl hydrocarbon receptor (AhR) modulators found that the type and position of the halogen were significant for activity, with compounds like 6-Cl-2-ox showing concentration-dependent activation. nih.gov

In the context of HIV-1 fusion inhibitors, SAR studies on bis-indole compounds revealed that specific linkers and substitution patterns, such as a 6–6′ linkage, were crucial for submicromolar activity. nih.gov These studies underscore that a deep understanding of the SAR is essential for the rational design of indole-based compounds with optimized efficacy for specific molecular targets. uevora.ptacs.org

Structure Activity Relationship Sar Studies of 6 Chloro 1 Isopropyl 1h Indole Scaffolds

Impact of N-Substitution (Specifically the Isopropyl Group) on Biological Activity and Selectivity

The substituent at the N-1 position of the indole (B1671886) ring plays a pivotal role in determining the biological activity and selectivity of the resulting compound. The isopropyl group, in particular, has been shown to be a key feature in several active molecules.

In studies of indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors, an N-isopropyl group at position 5 of the scaffold was found to significantly increase the inhibitory potential of the compounds. researchgate.net Similarly, in a series of indole-3-glyoxylamide (B122210) based tubulin polymerization inhibitors, changing the N-1 substituent from a p-chlorobenzyl group to simple aliphatic groups like isopropyl was predicted to enhance solubility. acs.org Specifically, changing from an N-H to an N-isopropyl group can be a critical modification.

However, the influence of the N-isopropyl group is context-dependent. For instance, in a series of substituted azaindoles, while ethyl and propyl substituents at the R1 position were favorable for activity against T. brucei brucei, the introduction of a bulkier isopropyl group at the same position led to a decrease in potency. nih.gov Interestingly, inserting a methylene (B1212753) spacer between the indole nitrogen and the isopropyl group restored some of the lost activity, highlighting the sensitivity of the binding pocket to the size and orientation of this substituent. nih.gov

In another study on indol-3-ylglyoxylamides, changing the N-1 substituent from an isopropyl group to a sec-butyl group slightly improved cytotoxic activity, whereas a cyclopentyl or isobutyl group resulted in a decrease in potency. acs.org This suggests that while a certain degree of steric bulk at the N-1 position is tolerated and can be beneficial, there is an optimal size and shape for this substituent to achieve maximal biological effect. The shape, rather than the polarity, of the N-1 substituent appears to be a major determinant of activity in this series. nih.gov

The following table summarizes the impact of N-substitution on the activity of various indole scaffolds.

| Scaffold | N-1 Substituent | Impact on Activity | Reference |

| Indeno[1,2-b]indole | Isopropyl | Increased inhibitory potential | researchgate.net |

| Indole-3-glyoxylamide | Isopropyl | Predicted to increase solubility | acs.org |

| Azaindole | Isopropyl | Decreased potency | nih.gov |

| Indol-3-ylglyoxylamide | sec-Butyl | Slightly improved activity | acs.org |

| Indol-3-ylglyoxylamide | Cyclopentyl/Isobutyl | Decreased potency | acs.org |

Role of the 6-Chloro Moiety in Modulating Molecular Interactions and Activity

The presence and position of halogen substituents on the indole ring are critical determinants of a compound's biological profile. The 6-chloro moiety, in particular, has been shown to be advantageous in several classes of indole derivatives.

In the development of selective 5-HT2 antagonists, high potency and selectivity were achieved with medium-to-large substituents at the 6-position, such as a chloro, methyl, or trifluoromethyl group. nih.gov This suggests that the electronic and steric properties of the 6-chloro group contribute favorably to receptor binding. In contrast, a smaller 6-fluoro substituent resulted in less selective compounds, while a larger 6-isopropyl group considerably reduced activity. nih.gov

For indole-3-glyoxylamide tubulin polymerization inhibitors, chloro-substitution at either the C-4 or C-6 position allowed for some retention of cytotoxic activity, although it was diminished compared to the parent compound. acs.org This indicates that while the 6-chloro group may not be the optimal substituent for this particular scaffold, its presence is not entirely detrimental and can be tolerated.

In the context of antiviral research, specifically against Hepatitis C Virus (HCV), a 6-fluoro derivative of a tricyclic indole carboxylic acid showed improved activity over a 7-fluoro analog. nih.gov While not a chloro group, this highlights the importance of the 6-position for halogen substitution in modulating antiviral potency. Furthermore, a 6-methoxyindole (B132359) analog displayed comparable activity to a potent lead compound, suggesting that the 6-position is a key site for modification to enhance HIV-1 inhibitory potency. nih.gov

The role of the 6-chloro group in various indole derivatives is summarized in the table below.

| Scaffold/Target | 6-Substituent | Effect on Activity | Reference |

| 1-Phenyl-3-(4-piperidinyl)-1H-indoles (5-HT2 antagonists) | Chloro | High potency and selectivity | nih.gov |

| 1-Phenyl-3-(4-piperidinyl)-1H-indoles (5-HT2 antagonists) | Fluoro | Unselective compounds | nih.gov |

| 1-Phenyl-3-(4-piperidinyl)-1H-indoles (5-HT2 antagonists) | Isopropyl | Considerably reduced activity | nih.gov |

| Indole-3-glyoxylamides (Tubulin inhibitors) | Chloro | Retention of activity | acs.org |

| Tricyclic indole carboxylic acids (Anti-HCV) | Fluoro | Improved activity | nih.gov |

Influence of Substituents at Other Indole Positions (C-2, C-3, C-4, C-5, C-7) on Activity Profiles

Modifications at other positions of the indole ring also significantly impact the biological activity of 6-chloro-1-isopropyl-1H-indole analogs.

C-2 Position: In the development of 5-HT2 antagonists, a 2-methyl substituent was found to impart high potency and selectivity, comparable to the effect of a 6-chloro group. nih.gov For anti-HIV-1 agents, the presence of a cyclopropyl (B3062369) phenyl motif at the C-2 position was crucial for good activity. nih.gov

C-3 Position: The C-3 position is often a key point of attachment for pharmacologically active side chains. For instance, in a series of glucokinase activators, the C-3 position was substituted with a carboxamide group linked to various heteroaromatic rings. google.com

C-4 Position: In the context of indole-3-glyoxylamide tubulin inhibitors, chloro-substitution at the C-4 position, similar to the C-6 position, allowed for some retention of activity. acs.org

C-5 Position: For a series of 2,4-thiazolidinedione (B21345) indole analogs with anticancer activity, the nature of the substituent at the C-5 position of the indole ring was found to be important. chula.ac.th

C-7 Position: In the design of CFTR potentiators based on a tetrahydro-γ-carboline core (a modified indole structure), the position of a methyl group on the phenyl ring (which corresponds to the benzene (B151609) part of the indole) had a significant effect on both efficacy and potency. acs.org A 7-methyl substituted compound showed good potency. acs.org

The following table provides a summary of the influence of substituents at various indole positions.

| Position | Substituent | Scaffold/Target | Impact on Activity | Reference |

| C-2 | Methyl | 5-HT2 antagonists | High potency and selectivity | nih.gov |

| C-2 | Cyclopropyl phenyl | Anti-HIV-1 | Good activity | nih.gov |

| C-4 | Chloro | Indole-3-glyoxylamides | Retention of activity | acs.org |

| C-7 | Methyl | Tetrahydro-γ-carbolines | Good potency | acs.org |

Rational Design Principles for Optimized Indole Derivatives based on SAR Insights

The collective SAR data from various studies provide a foundation for the rational design of new and improved indole-based therapeutic agents. nih.govbohrium.com The core principle is to leverage the understanding of how specific structural modifications influence biological activity to create compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. ijpsjournal.com

One key design principle is the strategic placement of substituents. For example, knowing that a medium-sized electron-withdrawing group at the C-6 position, like a chloro group, enhances selectivity for 5-HT2 receptors allows for the focused design of new antagonists. nih.gov Similarly, the observation that the shape of the N-1 substituent is more critical than its polarity in certain cytotoxic indole-3-glyoxylamides guides the selection of appropriate alkyl groups for this position. nih.gov

Another principle is scaffold hopping or modification. If a particular indole scaffold shows promise but has limitations, it can be modified. For instance, the transition from an indole to a 7-azaindole (B17877) was a useful modification in a series of tubulin polymerization inhibitors, retaining potency. acs.org

Quantitative structure-activity relationship (QSAR) modeling is a powerful tool in rational drug design. nih.gov By developing mathematical models that correlate structural features with biological activity, it is possible to predict the activity of novel, untested compounds. d-nb.info This approach can guide the in-silico design of new inhibitors and help prioritize which compounds to synthesize and test, thereby streamlining the drug discovery process. nih.gov

Finally, the principle of multi-target drug design is gaining traction. Indole scaffolds are well-suited for this approach due to their versatility. ijpsjournal.com By combining pharmacophoric elements known to interact with different targets, it may be possible to develop single molecules that can address multiple aspects of a complex disease.

Computational and Theoretical Chemistry Approaches in Indole Research

Quantum Chemical Calculations for Electronic Structure and Reactivity of Indoles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and energy.

Density Functional Theory (DFT) Applications in Indole (B1671886) Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. chemrxiv.orgresearchgate.net For a molecule like 6-Chloro-1-isopropyl-1H-indole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can elucidate its fundamental electronic characteristics. chemrxiv.org These calculations reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability. chemrxiv.orgacs.org

The electron-withdrawing nature of the chlorine atom at the C6 position and the electron-donating, sterically bulky isopropyl group at the N1 position significantly influence the electron density distribution across the indole ring. researchgate.netchemrxiv.org DFT calculations can precisely map this influence through the Molecular Electrostatic Potential (MEP), which identifies regions of positive and negative potential, highlighting likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Parameter | Predicted Value | Significance |

| EHOMO | ~ -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ -0.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.9 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. chemrxiv.org |

| Dipole Moment | ~ 2.5 D | Measures the molecule's overall polarity arising from substituent effects. |

| Ionization Potential | ~ 5.8 eV | The energy required to remove an electron; related to EHOMO. acs.org |

| Electron Affinity | ~ 0.9 eV | The energy released when an electron is added; related to ELUMO. acs.org |

Note: The values in this table are hypothetical, based on typical results for similarly substituted indole systems, and serve for illustrative purposes.

Excited State Properties and Spectroscopic Predictions of Indole Chromophores

The indole core is a well-known chromophore, and its photophysical properties are of significant interest. chemrxiv.orgchemrxiv.org Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for modeling the electronic excited states of molecules. nih.gov By applying TD-DFT, one can predict the UV-visible absorption spectrum of this compound.

Computational studies on substituted indoles show that substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. chemrxiv.orgnih.gov The calculations can distinguish between the optically active La and Lb excited states characteristic of indoles. nih.gov For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is invaluable for interpreting experimental spectra and understanding how the chloro and isopropyl groups modulate the photophysical properties of the indole chromophore. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While this compound is a synthetic intermediate, its derivatives have shown potent biological activity. acs.org Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for predicting and analyzing how these molecules might interact with biological targets. ekb.eg

For instance, derivatives of this compound have been investigated as tubulin polymerization inhibitors. acs.org Molecular docking could be used to place these derivatives into the colchicine (B1669291) binding site of the tubulin protein. The simulation would calculate a binding affinity score (e.g., in kcal/mol) and reveal the most likely binding pose. nih.gov MD simulations can then be run for nanoseconds or longer to observe the dynamic stability of the ligand-protein complex, analyzing the persistence of key interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking with active site residues. researchgate.net These simulations provide a detailed, atom-level understanding of the structural basis for inhibition.

Table 2: Hypothetical Molecular Docking Results for a Derivative of this compound with Tubulin

| Parameter | Result | Interpretation |

| Binding Affinity | -8.5 kcal/mol | A strong predicted binding energy, suggesting potent inhibition. nih.gov |

| Key Interacting Residues | Cys241, Leu248, Ala316, Val318 | Indicates the specific amino acids in the binding site that form stabilizing contacts. |

| Types of Interactions | Hydrophobic, van der Waals | The chloro-substituted phenyl ring and isopropyl group likely engage in hydrophobic interactions within the pocket. |

| MD Simulation RMSD | < 2 Å | A low Root Mean Square Deviation over the simulation time suggests the ligand remains stably bound in its predicted pose. |

Note: This table is a hypothetical representation of a typical docking and MD simulation output for an indole-based inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. jocpr.com For derivatives of this compound, a QSAR model could be developed to predict their potency as, for example, antimicrobial or anticancer agents. jocpr.comresearchgate.net

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be lipophilic (e.g., LogP), electronic (e.g., HOMO/LUMO energies, dipole moment from DFT), or steric (e.g., molar refractivity). researchgate.net Using statistical methods like multiple linear regression, a mathematical equation is generated that links these descriptors to the observed activity (e.g., pIC₅₀). jocpr.comresearchgate.net

For indole derivatives, SAR studies have often shown that the nature and position of substituents, such as a chloro group on the benzene (B151609) ring or an isopropyl group on the nitrogen, are critical for activity. acs.orgsci-hub.se A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent compounds. jocpr.com

Prediction of Reaction Mechanisms and Energetics in Indole Synthesis and Metabolism

Computational chemistry provides powerful tools to investigate the "how" and "why" of chemical reactions. For the synthesis of this compound, which can be prepared via the N-alkylation of 6-chloroindole (B17816) with an isopropyl halide, DFT calculations can map out the entire reaction pathway. acs.orgscirp.org

This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. Theoretical calculations can also help elucidate the reaction mechanism, for instance, by comparing the energetics of different possible pathways (e.g., Sₙ2 vs. Sₙ1 character). nih.gov Similarly, the metabolism of indole derivatives, which often involves oxidation by cytochrome P450 enzymes, can be modeled. Computational methods can predict the most likely sites of metabolic attack and the relative energies of different metabolic products, providing insight into the compound's pharmacokinetic profile.

Advanced Research Applications and Future Perspectives of 6 Chloro 1 Isopropyl 1h Indole

6-Chloro-1-isopropyl-1H-indole as a Versatile Building Block in Complex Chemical Synthesis

This compound serves as a valuable starting material and intermediate in the synthesis of more complex molecules. Its structure, featuring a halogenated benzene (B151609) ring and an N-alkylated pyrrole (B145914) ring, offers multiple sites for chemical modification, making it a versatile building block. acs.org

One notable application is in the synthesis of tubulin polymerization inhibitors. acs.org For instance, it has been used as a precursor in the creation of indole-3-glyoxylamides, a class of compounds investigated for their potential in cancer therapy. acs.org The synthesis involves the reaction of 6-chloroindole (B17816) with 2-iodopropane (B156323) to yield this compound, which then undergoes further transformations. acs.org

The chloro-substituent at the 6-position and the isopropyl group at the 1-position influence the electronic properties and steric hindrance of the indole (B1671886) ring, which can be strategically utilized in various synthetic routes. The presence of the chloro group, for example, provides a handle for cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. acs.orgnih.gov This is particularly relevant in the creation of spirocyclic systems and other intricate heterocyclic frameworks.

Table 1: Synthetic Applications of this compound

| Application Area | Role of this compound | Resulting Complex Molecules |

| Medicinal Chemistry | Precursor | Indole-3-glyoxylamide (B122210) based tubulin polymerization inhibitors acs.org |

| Heterocyclic Synthesis | Building Block | Spirocyclic indoles and related complex structures |

| Materials Science | Monomer Unit | Potentially in the synthesis of novel polymers and composite materials rsc.org |

The versatility of the indole scaffold, in general, is well-documented in its use for synthesizing a wide range of heterocyclic compounds through cycloaddition and other reactions, highlighting the potential of its derivatives like this compound in these synthetic strategies. nih.gov

Development of Novel Indole-Based Chemical Probes and Tools for Advanced Biological Research

The development of chemical probes is crucial for understanding complex biological processes. Indole derivatives are frequently employed as scaffolds for such tools due to their ability to interact with various biological targets. nih.gov While direct evidence for this compound as a chemical probe is not extensively documented, the broader class of substituted indoles provides a strong basis for its potential in this area.

For instance, indole-based compounds have been developed as fluorescent probes and sensors. The inherent fluorescence of the indole ring can be modulated by substituents, allowing for the design of probes that respond to specific analytes or changes in the microenvironment. The chloro and isopropyl groups of this compound would influence its photophysical properties, which could be exploited in the design of new probes.

Furthermore, indole derivatives are utilized in the creation of affinity-based probes for target identification and validation. By attaching a reactive group or a reporter tag to the indole scaffold, researchers can create tools to covalently label and identify binding partners within a complex biological sample. The synthetic accessibility of this compound makes it a candidate for such modifications. acs.org

Emerging Synthetic Methodologies for Novel and Diversely Substituted Indole Architectures

The synthesis of indole derivatives is a mature field, yet new and more efficient methodologies are continuously being developed. novapublishers.comrsc.orgrsc.org These emerging methods often focus on improving aspects like step economy, functional group tolerance, and the use of greener reaction conditions. While many of these methodologies are demonstrated on a broad range of indole substrates, they are applicable to the synthesis and functionalization of specific derivatives like this compound.

Recent advancements include:

C-H Activation/Functionalization: This powerful strategy allows for the direct introduction of functional groups at various positions of the indole ring, bypassing the need for pre-functionalized starting materials. google.com For instance, ruthenium-catalyzed C-H alkylation has been shown to be effective for the C6 position of indole derivatives. acs.org

Catalyst-Free and Green Synthesis: There is a growing trend towards developing synthetic methods that avoid the use of metal catalysts and harsh reagents. openmedicinalchemistryjournal.commedjchem.com These approaches often utilize microwave irradiation, water as a solvent, or solid acid catalysts to promote the desired transformations. openmedicinalchemistryjournal.com

Multi-component Reactions (MCRs): MCRs offer a highly efficient way to construct complex molecules in a single step from three or more starting materials. medjchem.com These reactions are particularly useful for generating libraries of diverse indole derivatives for biological screening.

Flow Chemistry: The use of continuous flow reactors for indole synthesis can offer advantages in terms of safety, scalability, and reaction control.

Table 2: Modern Synthetic Methods for Indole Derivatives

| Methodology | Description | Potential Application to this compound |

| C-H Activation | Direct functionalization of C-H bonds. google.com | Introduction of new substituents at various positions of the indole ring. |

| Metal-Free Synthesis | Avoids the use of metal catalysts. researchgate.net | Greener and more cost-effective synthesis and modification. |

| Multi-component Reactions | Combines three or more reactants in one pot. medjchem.com | Rapid generation of a library of complex derivatives. |

| Cycloaddition Reactions | Formation of cyclic structures. nih.gov | Construction of fused and spirocyclic indole systems. |

These modern synthetic strategies provide powerful tools for creating novel and diversely substituted indole architectures, starting from or incorporating the this compound scaffold.

Future Directions in Mechanistic Elucidation and Rational Design of Indole Derivatives for Enhanced Biological Activity

The future of indole chemistry in drug discovery lies in a deeper understanding of the mechanisms of action and the rational design of new derivatives with improved efficacy and selectivity. jksus.orgnrfhh.commdpi.com For this compound and its derivatives, several key areas of future research can be identified.

Mechanistic Elucidation: Understanding how indole derivatives exert their biological effects at a molecular level is crucial for designing better drugs. mdpi.com This involves identifying their specific protein targets and elucidating the downstream signaling pathways they modulate. Techniques such as chemoproteomics can be employed to identify the cellular targets of indole-based compounds. acs.org For example, understanding how the chloro and isopropyl substituents on this compound influence its binding to a particular target can guide the design of more potent and selective analogs.

Rational Design and Structure-Activity Relationship (SAR) Studies: Rational drug design aims to create new molecules with specific biological activities based on the three-dimensional structure of the target protein. jksus.org Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are invaluable tools in this process. nrfhh.com

Future SAR studies on derivatives of this compound would involve systematically modifying the substituents at various positions of the indole ring and evaluating the impact on biological activity. For example, exploring different halogen substitutions at the 6-position or varying the alkyl group at the 1-position could lead to the discovery of compounds with enhanced potency or improved pharmacokinetic properties. sci-hub.senih.gov

Table 3: Future Research Directions

| Research Area | Focus | Expected Outcome |

| Mechanistic Studies | Identifying protein targets and signaling pathways. mdpi.com | A deeper understanding of the biological effects of indole derivatives. |

| Rational Drug Design | Utilizing computational methods to design new compounds. jksus.org | More potent and selective drug candidates with fewer side effects. |

| SAR Exploration | Systematic modification of the indole scaffold. sci-hub.se | Identification of key structural features required for biological activity. |

| Exploring New Biological Targets | Screening against a wider range of diseases. | Discovery of new therapeutic applications for indole derivatives. |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 6-Chloro-1-isopropyl-1H-indole?

Answer:

The synthesis of this compound can be adapted from protocols used for analogous indole derivatives. A typical approach involves:

- Nucleophilic substitution : Reacting a pre-functionalized indole (e.g., 6-chloroindole) with isopropyl halides in the presence of a base like NaH or K₂CO₃ in polar aprotic solvents (DMF, DMSO) .

- Copper-catalyzed coupling : For regioselective alkylation, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures can introduce the isopropyl group, followed by purification via column chromatography (70:30 ethyl acetate/hexane) .

- Critical considerations : Monitor reaction progress using TLC and confirm purity via HPLC (>98% purity threshold). Adjust reaction time (e.g., 12–24 hours) and temperature (room temperature to 80°C) based on intermediate stability .

Basic: Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:

Key characterization methods include:

- NMR spectroscopy :

- Mass spectrometry : Use HRMS (FAB or ESI) to confirm molecular ion [M+H]⁺ and isotopic patterns for chlorine .

- Chromatography : Validate purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from assay variability or compound stability. Mitigation strategies include:

- Replicate studies : Perform dose-response curves (IC₅₀/EC₅₀) in triplicate across multiple cell lines or enzymatic assays .

- Control for stability : Test compound integrity under assay conditions (e.g., pH, temperature) using LC-MS .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for confounding factors (e.g., solvent effects, protein binding) .

Advanced: What experimental design principles are critical for elucidating the mechanism of action of this compound?

Answer:

- Hypothesis-driven assays : Use knockout cell lines or siRNA silencing to target suspected pathways (e.g., kinase inhibition) .

- Orthogonal validation : Combine biochemical assays (e.g., enzyme kinetics) with biophysical methods (SPR, ITC) to measure binding affinity .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch variability, and report confidence intervals for key parameters (e.g., Kd, IC₅₀) .

Basic: What are the recommended storage conditions and stability profiles for this compound?

Answer:

- Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent photodegradation .

- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor decomposition via HPLC. If data are unavailable, assume a shelf life of 6–12 months .

Advanced: How can computational modeling enhance the study of this compound’s interactions with biological targets?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes in target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR models : Corrogate substituent effects (e.g., chloro vs. fluoro) on activity using descriptors like logP and Hammett constants .

- Electrostatic potential maps : Generate DFT-calculated maps (Gaussian 09) to identify reactive sites for structure-activity optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.